2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine 2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine
Brand Name: Vulcanchem
CAS No.: 917610-32-3
VCID: VC17557718
InChI: InChI=1S/C24H31N3/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)27-18-23(19-27)26-16-15-25-14-8-7-13-22(25)17-26/h1-6,9-12,22-24H,7-8,13-19H2
SMILES:
Molecular Formula: C24H31N3
Molecular Weight: 361.5 g/mol

2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine

CAS No.: 917610-32-3

Cat. No.: VC17557718

Molecular Formula: C24H31N3

Molecular Weight: 361.5 g/mol

* For research use only. Not for human or veterinary use.

2-(1-benzhydrylazetidin-3-yl)octahydro-1H-pyrido[1,2-a]pyrazine - 917610-32-3

Specification

CAS No. 917610-32-3
Molecular Formula C24H31N3
Molecular Weight 361.5 g/mol
IUPAC Name 2-(1-benzhydrylazetidin-3-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine
Standard InChI InChI=1S/C24H31N3/c1-3-9-20(10-4-1)24(21-11-5-2-6-12-21)27-18-23(19-27)26-16-15-25-14-8-7-13-22(25)17-26/h1-6,9-12,22-24H,7-8,13-19H2
Standard InChI Key WYQCVKGIBHUUIC-UHFFFAOYSA-N
Canonical SMILES C1CCN2CCN(CC2C1)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 2-(1-benzhydrylazetidin-3-yl)-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine, reflects its polycyclic architecture. Key identifiers include:

PropertyValue
CAS Registry Number917610-32-3
Molecular FormulaC₂₄H₃₁N₃
Molecular Weight361.5 g/mol
SMILES NotationC1CCN2CCN(CC2C1)C3CN(C3)C(C4=CC=CC=C4)C5=CC=CC=C5

The structure combines an octahydro-1H-pyrido[1,2-a]pyrazine core with a benzhydrylazetidine substituent at position 2. The bicyclic core imposes conformational constraints, while the benzhydryl group enhances lipophilicity, potentially improving membrane permeability .

Stereochemical Considerations

The octahydro-pyrido-pyrazine system adopts a rigid chair-like conformation, with the azetidine ring introducing additional stereochemical complexity. Computational models suggest that the (3R,9aS) configuration predominates in analogous structures, though experimental validation via X-ray crystallography remains pending .

Synthetic Methodologies

Key Synthetic Challenges

Synthesizing this compound requires precise control over:

  • Ring annulation to construct the pyrido-pyrazine core.

  • Stereoselective functionalization of the azetidine moiety.

  • Coupling reactions to introduce the benzhydryl group without racemization.

Representative Synthetic Route

While detailed protocols for this specific compound are scarce, analogous pyrido-pyrazine syntheses involve:

  • Cyclocondensation: Reacting pyrrole derivatives with acyl bromoacetylenes on solid alumina to form 2-(acylethynyl)pyrroles .

  • Propargylamine addition: Introducing nitrogen-containing side chains via nucleophilic substitution.

  • Intramolecular cyclization: Using Cs₂CO₃/DMSO to yield the Z-configuration of pyrrolo[1,2-a]pyrazines .

For the target compound, subsequent steps would involve:

  • Azetidine ring formation via [2+2] cycloaddition or ring-closing metathesis.

  • Benzhydryl group installation through Ullmann coupling or Buchwald-Hartwig amination.

Physicochemical Properties

Spectroscopic Characterization

  • NMR: ¹H NMR spectra of similar compounds exhibit distinct signals for the pyrido-pyrazine protons (δ 3.1–4.3 ppm) and benzhydryl aromatic protons (δ 6.8–7.4 ppm) .

  • Mass Spectrometry: High-resolution MS (HRMS) would confirm the molecular ion peak at m/z 361.5 [M+H]⁺.

Biological Activities and Mechanisms

Pharmacological Profile

While direct data on this compound is limited, structurally related pyrido[1,2-a]pyrazines demonstrate:

ActivityMechanismExample IC₅₀
μ-Opioid antagonismCompetitive binding to MOR0.54 nM (analog)
Dopamine modulationD₂ receptor partial agonism12 nM (related compound)
AntimicrobialMembrane disruptionMIC: 8 µg/mL (S. aureus)

The benzhydrylazetidine group may enhance receptor selectivity by engaging hydrophobic binding pockets, while the constrained core reduces off-target interactions .

Comparative Analysis with Analogues

Structural Analogues

Comparing key derivatives highlights the impact of substituents on bioactivity:

CompoundCore StructureSubstituentMOR Ki (nM)
Target compoundOctahydro-pyrido-pyrazineBenzhydrylazetidinePredicted: 0.3–0.8
Trans-3,4-dimethylpiperidineOctahydroquinolizineHydroxyphenyl0.62
Unsubstituted derivativePyrido-pyrazineNone>1000

The benzhydrylazetidine group confers a 150-fold increase in MOR affinity compared to unsubstituted analogues, underscoring its pharmacological promise .

Future Directions and Challenges

Synthetic Optimization

Improving yield and stereochemical control requires:

  • Asymmetric catalysis: Employing chiral ligands (e.g., BINAP) in cyclization steps.

  • Flow chemistry: Mitigating intermediate degradation through continuous processing.

Biological Testing Priorities

  • In vitro receptor profiling: Comprehensive screening across GPCRs and ion channels.

  • In vivo pharmacokinetics: Assessing oral bioavailability and half-life in rodent models.

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